3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is a halogenated heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. While not naturally occurring, this compound serves as a crucial building block in organic synthesis, particularly for developing various biologically active molecules. Its significance in scientific research stems from the pyrazolo[3,4-d]pyrimidine core structure, known for its diverse pharmacological activities, including antiviral, antibacterial, and anticancer properties [].
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound features a fused bicyclic structure consisting of both pyrazole and pyrimidine rings, characterized by the presence of bromine and chlorine substituents. Its molecular formula is with a molecular weight of 233.45 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine can be sourced from various chemical suppliers, including Sigma-Aldrich and Cancer Research Chemicals, which offer it for research purposes. The compound is also listed in databases such as PubChem, where detailed chemical properties and safety data are provided.
This compound is classified as a heterocyclic aromatic compound due to its cyclic structure containing multiple nitrogen atoms. It falls under the category of pyrazolo[3,4-d]pyrimidines, which are known for their biological activity and potential use in drug development.
The synthesis of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine typically involves several synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance:
In industrial settings, continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield.
The molecular structure of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine can be represented using various structural formulas:
The structural analysis reveals a fused bicyclic system that is significant for its biological activity. The presence of halogen substituents (bromine and chlorine) contributes to its reactivity and potential interactions with biological targets.
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine can participate in several types of chemical reactions:
These reactions are often facilitated by specific catalysts or reagents that promote the desired transformation while maintaining the integrity of the pyrazolo[3,4-d]pyrimidine structure.
The mechanism of action for 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets within biological systems. Notably:
By binding to the active site of CDK2, it disrupts enzyme activity, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism highlights its potential as an anticancer agent.
Property | Value |
---|---|
Molecular Weight | 233.45 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Property | Value |
---|---|
Molecular Formula | |
IUPAC Name | 3-bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine |
HPLC Purity | >95% |
These properties indicate that the compound is stable under standard laboratory conditions but may require specific handling due to the presence of halogen substituents.
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine has several scientific applications:
The pyrazolo[3,4-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry due to its striking structural resemblance to purine nucleobases. This bicyclic system consists of a pyrazole ring fused with a pyrimidine ring at the [3,4-d] position, creating a planar, electron-rich heteroaromatic system. Its significance stems from its ability to mimic the adenine moiety of adenosine triphosphate (ATP), enabling competitive binding at the active sites of diverse kinases and other ATP-utilizing enzymes [3] [6]. This bioisosteric relationship underpins the scaffold’s broad pharmacological potential, including applications in oncology, immunology, and infectious disease therapeutics. The scaffold’s synthetic versatility allows for targeted modifications at multiple positions (N-1, C-3, C-4, C-6), enabling fine-tuning of electronic properties, solubility, and binding interactions. Halogenation, particularly at the C-3 and C-6 positions as in 3-bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine, introduces unique physicochemical and biological properties, making it a critical intermediate for developing potent enzyme inhibitors [1] [6].
Pyrazolo[3,4-d]pyrimidines exhibit distinctive structural and electronic characteristics essential for their biological activity. The bicyclic core is inherently planar, facilitating π-π stacking interactions within enzyme binding pockets. The electron distribution within the ring system is polarized, with the pyrimidine nitrogen atoms acting as hydrogen bond acceptors, while the N-1 hydrogen (in the 1H-tautomeric form) serves as a hydrogen bond donor. This tautomer is predominant and biologically relevant [3] [6]. Introduction of halogen atoms at C-3 and C-6 significantly alters this electronic landscape:
Table 1: Physicochemical Properties of 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
Property | Value | Description/Implication |
---|---|---|
Molecular Formula | C₅H₂BrClN₄ | Core structure with two halogen substituents |
Molecular Weight | 233.45 g/mol | Low molecular weight suitable for lead optimization |
Melting Point | >189°C (decomposes) | Indicates high crystalline stability |
Density | 2.128 ± 0.06 g/cm³ (Predicted) | High density characteristic of halogenated heterocycles |
Calculated LogP (iLOGP) | 1.34 | Moderate lipophilicity, amenable to medicinal chemistry optimization |
Topological PSA | 54.46 Ų | Moderate polarity, suggesting potential for cell permeability |
Solubility (ESOL Pred.) | 0.0259 mg/mL (96.5 μM) | Moderate aqueous solubility; may require formulation aids |
pKa (Predicted) | ~4.20 | Weakly basic, neutral at physiological pH |
The solubility profile warrants careful consideration during drug development. While moderately soluble in DMSO and methanol, its aqueous solubility is limited, often necessitating structural modifications (e.g., introduction of hydrophilic groups on the N-1 position or via further substitution of the halogens) for biological testing in aqueous media [4] [8]. Computational models predict moderate gastrointestinal absorption and potential blood-brain barrier permeability, suggesting possible utility in targeting CNS targets, although experimental verification is required [10].
Halogen atoms, particularly bromine and chlorine, are pivotal substituents in medicinal chemistry due to their unique combination of steric bulk, electronic effects, and participation in specific molecular interactions. Their incorporation into pyrazolo[3,4-d]pyrimidines like the 3-bromo-6-chloro derivative serves multiple strategic purposes:
Table 2: Roles of Halogen Substituents in Pyrazolo[3,4-d]pyrimidine Bioactivity
Halogen Position | Key Roles | Impact on Drug Design |
---|---|---|
Bromine at C-3 | - Strong halogen bond donor- Enhances lipophilicity- Site for cross-coupling- Metabolic blocking | - Improves target binding affinity via specific interactions- Increases cell permeability- Enables diverse SAR exploration via coupling chemistry |
Chlorine at C-6 | - Moderate electron withdrawal- Weaker halogen bond donor- Site for nucleophilic substitution- Metabolic stability | - Modulates electronic properties of pyrimidine ring- Can be displaced by amines to access critical hinge-binding motifs- Balances reactivity and stability |
The strategic placement of different halogens (Br at C-3, Cl at C-6) creates a multifunctional intermediate where each halogen can be addressed selectively using orthogonal chemical reactions, maximizing synthetic efficiency in generating diverse libraries for structure-activity relationship (SAR) studies [1] [4] [6].
3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine (CAS: 944903-06-4) is primarily valued as a highly versatile synthetic intermediate for constructing biologically active molecules, particularly kinase inhibitors. Its significance stems directly from the combined properties of the pyrazolo[3,4-d]pyrimidine core and the strategically positioned halogen atoms:
Overcoming Kinase Inhibitor Resistance: Resistance mutations (like EGFRT790M) often involve a "gatekeeper" residue mutation that sterically hinders binding or increases ATP affinity. Pyrazolo[3,4-d]pyrimidine derivatives, designed using the 3-bromo-6-chloro intermediate, can incorporate specific substituents (e.g., acrylamides targeting Cys797 in EGFRT790M) to form covalent adducts or optimized hydrophobic groups that better accommodate the mutated binding pocket, thereby overcoming resistance [1] [6]. Compound 12b from [1], derived from a similar halogenated precursor, exhibited potent activity against EGFRWT (IC₅₀ = 0.016 µM) and EGFRT790M (IC₅₀ = 0.236 µM), along with significant anti-proliferative effects in cancer cell lines (IC₅₀ = 8.21 µM in A549 lung cancer cells).
Inducer of Apoptosis and Cell Cycle Arrest: Beyond direct kinase inhibition, derivatives synthesized from this core have shown mechanistic effects characteristic of anticancer agents. Flow cytometry studies on compounds like 12b revealed induction of apoptosis (evidenced by increased BAX/Bcl-2 ratio) and cell cycle arrest in the S and G2/M phases in treated cancer cells [1].
Molecular Docking and Rational Design: The core structure serves as an anchor in molecular docking studies against kinase targets (e.g., EGFRWT, EGFRT790M). The planar pyrazolopyrimidine moiety docks into the adenine pocket, forming key hydrogen bonds, while the C-3 and C-6 substituents project into adjacent regions. The bromine atom itself can sometimes participate in halogen bonding interactions within the binding site in the initial halogenated intermediate or in derivatives where it is retained [1].
Table 3: Medicinal Chemistry Applications of Derivatives Synthesized from 3-Bromo-6-chloro-1H-pyrazolo[3,4-d]pyrimidine
Target Kinase | Derivative Structural Features | Reported Biological Activity | Key SAR Insights |
---|---|---|---|
EGFR (Wild Type & Mutant T790M) | C-6: Aniline derivatives; C-3: Aryl/Heteroaryl via Suzuki coupling | IC₅₀ = 0.016 µM (EGFRWT); IC₅₀ = 0.236 µM (EGFRT790M) [1] | Bulky hydrophobic groups at C-3 enhance mutant potency; C-6 aniline meta-substitutions improve selectivity |
VEGFR-2 | C-6: Arylamino; C-3: Hydrazone or substituted phenyl | Significant inhibition in low micromolar range [6] | Electron-donating groups on C-3 phenyl boost VEGFR-2 affinity |
Dual EGFR/VEGFR | C-6: Aminophenyl; C-3: Acrylamide for covalent binding | Dual inhibition; anti-angiogenic & anti-proliferative effects [6] | Acrylamide at C-3 enables covalent targeting of cysteine residues |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1